molecular formula C9H9BrFNO2 B8098283 3-Bromo-2-fluoro-L-phenylalanine

3-Bromo-2-fluoro-L-phenylalanine

Cat. No.: B8098283
M. Wt: 262.08 g/mol
InChI Key: NCVNNIXBBJHQSW-ZETCQYMHSA-N
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Description

3-Bromo-2-fluoro-L-phenylalanine is a synthetic amino acid derivative that features both bromine and fluorine atoms on the phenyl ring of L-phenylalanine

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-2-fluoro-L-phenylalanine typically involves the bromination and fluorination of L-phenylalanine. One common method includes the protection of the amino and carboxyl groups of L-phenylalanine, followed by selective bromination and fluorination of the aromatic ring. The protecting groups are then removed to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated synthesis equipment and optimized reaction conditions can enhance yield and purity. Enzymatic methods may also be explored for more sustainable production .

Chemical Reactions Analysis

Types of Reactions

3-Bromo-2-fluoro-L-phenylalanine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, coupling reactions can yield biaryl compounds, while substitution reactions can produce various halogenated derivatives .

Scientific Research Applications

3-Bromo-2-fluoro-L-phenylalanine has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-Bromo-2-fluoro-L-phenylalanine involves its interaction with specific molecular targets, such as enzymes and receptors. The presence of bromine and fluorine atoms can enhance binding affinity and selectivity. These atoms can also influence the compound’s electronic properties, affecting its reactivity and stability .

Comparison with Similar Compounds

Similar Compounds

  • 3-Bromo-L-phenylalanine
  • 2-Fluoro-L-phenylalanine
  • 3-Fluoro-L-phenylalanine
  • 4-Bromo-2-fluoro-L-phenylalanine

Uniqueness

3-Bromo-2-fluoro-L-phenylalanine is unique due to the simultaneous presence of both bromine and fluorine atoms on the phenyl ring. This dual substitution can lead to distinct chemical and biological properties compared to compounds with only one halogen atom .

Properties

IUPAC Name

(2S)-2-amino-3-(3-bromo-2-fluorophenyl)propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9BrFNO2/c10-6-3-1-2-5(8(6)11)4-7(12)9(13)14/h1-3,7H,4,12H2,(H,13,14)/t7-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NCVNNIXBBJHQSW-ZETCQYMHSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Br)F)CC(C(=O)O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=C(C(=C1)Br)F)C[C@@H](C(=O)O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9BrFNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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